2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
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Overview
Description
2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as chemistry, biology, and medicine. The presence of both cyano and carbonyl functional groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide typically involves the reaction of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the cyanoacetamide moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and microwave-assisted synthesis are also explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form substituted derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as triethylamine, catalysts like p-toluenesulfonic acid, and solvents such as ethanol and dimethylformamide. Reaction conditions typically involve heating under reflux or using microwave irradiation to accelerate the reaction .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, imidazoles, and pyrazoles, which have significant biological and pharmacological activities .
Scientific Research Applications
2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the molecule can interact with nucleophilic and electrophilic sites in biological systems, leading to the formation of covalent bonds with target proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide include:
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the benzimidazole moiety.
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide: Lacks the cyano group but retains the benzimidazole structure.
2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Contains a pyrazole ring instead of a benzimidazole ring.
Uniqueness
The uniqueness of this compound lies in the presence of both the cyano and benzimidazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications .
Properties
CAS No. |
63405-80-1 |
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Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-cyano-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C10H8N4O2/c11-4-3-9(15)12-6-1-2-7-8(5-6)14-10(16)13-7/h1-2,5H,3H2,(H,12,15)(H2,13,14,16) |
InChI Key |
WWQVLAPHCFISPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CC#N)NC(=O)N2 |
Origin of Product |
United States |
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